molecular formula C12H15F B1391989 5-(3-Fluorophenyl)-2-methyl-1-pentene CAS No. 1143461-58-8

5-(3-Fluorophenyl)-2-methyl-1-pentene

Cat. No. B1391989
M. Wt: 178.25 g/mol
InChI Key: HUAAOFATDKVGKB-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methyl-1-pentene (5FP2M1P) is a fluorinated aliphatic hydrocarbon that has recently been studied for its potential applications in chemistry, biology, and medicine. 5FP2M1P is a colorless liquid with a boiling point of 163°C and a melting point of -115°C. It is a non-toxic compound with a low vapor pressure and low solubility in water. It is soluble in organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

Photochromic and Optoelectronic Properties

5-(3-Fluorophenyl)-2-methyl-1-pentene and its derivatives have been explored in the synthesis of novel photochromic dithienylethenes, which show promising optoelectronic properties. These compounds, including variations like 1,2-bis[2-methyl-5-(p-fluorophenyl)-3-thienyl]perfluorocyclopentene, exhibit significant photochromic behavior both in solution and in poly(methyl methacrylate) (PMMA) amorphous films. They also demonstrate strong fluorescence, with their fluorescence spectra showing a bathochromic shift as concentration increases in a tetrahydrofuran (THF) solution. Some of these compounds also feature remarkable multi-color electrochromic properties and potential for multi-step optical storage applications, making them suitable for use in optoelectronic devices and data storage media (Pu et al., 2005).

Influence of Fluorine Atom on Compound Properties

The position of the fluorine atom on the terminal phenyl ring of unsymmetrical diarylethene compounds, such as 1-(2,5-dimethyl-3-thienyl)-2-[2-methyl-5-(2-fluorophenyl)-3-thienyl]perfluorocyclopentene, has a significant effect on their photochromism, fluorescence, and electrochemical properties. Studies have shown that the ortho-substituted derivative has the highest cyclization and cycloreversion quantum yields, while the meta-substituted derivative exhibits the largest extinction coefficient and absorption maxima both in hexane and in PMMA film. These findings highlight the importance of the fluorine atom's position in determining the optoelectronic characteristics of these compounds, which could be critical in designing materials for specific optoelectronic applications (Liu, Pu, & Liu, 2009).

Application in Holographic Optical Recording

Compounds like 1-(2-methyl-5-(3-methylphenyl)-3-thienyl)-2-(2-methyl-5-(3-fluorophenyl)-3-thienyl)-perfluorocyclopentene exhibit photochromic and fluorescent properties, changing color upon UV light irradiation. This particular behavior, along with the compound's sensitivity to recording laser light, suggests its potential use as a medium for holographic optical recording. The ability to carry out polarization multiplexed image recording with high contrast in films of such compounds underscores their suitability for advanced data storage solutions (Chen, Pu, Liu, & Le, 2009).

properties

IUPAC Name

1-fluoro-3-(4-methylpent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h4,7-9H,1,3,5-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAAOFATDKVGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254655
Record name Benzene, 1-fluoro-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-2-methyl-1-pentene

CAS RN

1143461-58-8
Record name Benzene, 1-fluoro-3-(4-methyl-4-penten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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